3-(4-Fluorophenyl)-1-benzofuran-5-ol

Description

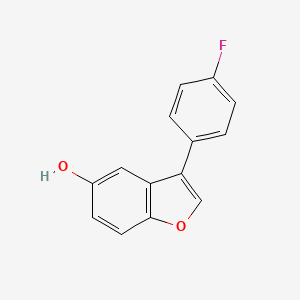

3-(4-Fluorophenyl)-1-benzofuran-5-ol is a benzofuran derivative characterized by a hydroxyl (-OH) group at position 5 of the benzofuran core and a 4-fluorophenyl substituent at position 3 (Figure 1). The hydroxyl group at position 5 may contribute to hydrogen bonding, influencing solubility and target interaction.

Properties

IUPAC Name |

3-(4-fluorophenyl)-1-benzofuran-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO2/c15-10-3-1-9(2-4-10)13-8-17-14-6-5-11(16)7-12(13)14/h1-8,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSXBTOSUAANFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C2C=C(C=C3)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1-benzofuran-5-ol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenylboronic acid and 2-hydroxybenzaldehyde.

Suzuki Coupling Reaction: The 4-fluorophenylboronic acid undergoes a Suzuki coupling reaction with 2-hydroxybenzaldehyde in the presence of a palladium catalyst and a base, such as potassium carbonate, to form the intermediate compound.

Cyclization: The intermediate compound undergoes cyclization under acidic conditions to form the benzofuran ring, resulting in the formation of 3-(4-Fluorophenyl)-1-benzofuran-5-ol.

Industrial Production Methods

Industrial production methods for 3-(4-Fluorophenyl)-1-benzofuran-5-ol may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1-benzofuran-5-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivative.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of ketone or carboxylic acid derivatives.

Reduction: Formation of alcohol or amine derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-1-benzofuran-5-ol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-benzofuran-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exhibiting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural properties of 3-(4-Fluorophenyl)-1-benzofuran-5-ol can be contextualized by comparing it to analogs with variations in substituents, core structure, and bioactivity. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

*Bioactivity inferred from structural analogs.

Key Findings from Structural Comparisons

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group in the target compound may enhance binding affinity compared to non-fluorinated analogs, as seen in chalcone derivatives where fluorine substitution correlates with lower IC50 values (e.g., compound 2j vs. methoxy-substituted analogs) . Hydroxyl vs. Methoxy/Sulfinyl Groups: The 5-OH group in the target compound could improve solubility and hydrogen-bonding interactions compared to sulfinyl (e.g., 3-methylsulfinyl in ) or methoxy substituents, which may reduce potency due to steric hindrance or reduced polarity.

Core Structure Differences :

- Benzofuran vs. Chalcone : Chalcones (α,β-unsaturated ketones) generally exhibit higher inhibitory activity (e.g., cardamonin, IC50 = 4.35 μM) compared to benzofurans, likely due to enhanced conjugation and reactivity of the α,β-unsaturated system . However, benzofurans like the target compound may offer metabolic stability advantages.

Synthetic Accessibility :

- The target compound could be synthesized via cyclization of chalcone precursors, as demonstrated for related benzofurans using oxidizing agents like 3-chloroperoxybenzoic acid .

Table 2: Pharmacokinetic and Physicochemical Comparisons

| Property | 3-(4-Fluorophenyl)-1-benzofuran-5-ol | 2-(4-Fluorophenyl)-3-methylsulfinyl-5-phenyl-1-benzofuran | Cardamonin (Chalcone) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~244.2 (estimated) | 354.4 | 270.3 |

| LogP (Lipophilicity) | ~2.8 (predicted) | ~3.5 | 2.1 |

| Hydrogen Bond Donors | 1 (5-OH) | 0 | 2 (2',4'-OH) |

| Key Pharmacophore | 4-Fluorophenyl, 5-OH | Methylsulfinyl, 4-Fluorophenyl | α,β-unsaturated ketone |

Q & A

Q. Q1. What synthetic routes are recommended for 3-(4-Fluorophenyl)-1-benzofuran-5-ol, and how can purity be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach starting with ester derivatives (e.g., ethyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate), followed by hydrolysis under alkaline conditions to yield the phenolic -OH group. Key steps include:

- Ester Hydrolysis : Use NaOH/EtOH (1:1 v/v) at 80°C for 6–8 hours, monitored via TLC (silica gel, hexane/ethyl acetate 7:3).

- Purification : Recrystallization from methanol/water (4:1) improves purity (>98% by HPLC, C18 column, acetonitrile/water gradient).

Avoid over-substitution at the benzofuran 5-position to prevent side products like sulfoxide derivatives .

Q. Q2. How should crystallographic characterization be performed to resolve structural ambiguities?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical. Use SHELX programs (e.g., SHELXL for refinement) to resolve positional disorder in the fluorophenyl ring. Key parameters:

- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K, θ range 2.5–28.3°.

- Refinement : Apply anisotropic displacement parameters for non-H atoms. Use OLEX2 or ORTEP-3 for thermal ellipsoid visualization .

For planar deviations in the benzofuran core, validate with Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions .

Advanced Research Questions

Q. Q3. How can contradictory biological activity data for 3-(4-Fluorophenyl)-1-benzofuran-5-ol derivatives be resolved?

Methodological Answer: Contradictions often arise from assay conditions or substituent effects. Systematic approaches include:

- Dose-Response Profiling : Test derivatives across a 10 nM–100 µM range in triplicate (e.g., serotonin transporter inhibition assays ).

- Metabolic Stability : Use liver microsomes (human/rat) to identify rapid degradation pathways (LC-MS/MS quantification).

- Structural Modifications : Introduce methyl or methoxy groups at the 2-position to enhance steric shielding of the phenolic -OH group, improving stability .

Q. Q4. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?

Methodological Answer: Combine molecular docking (AutoDock Vina) with molecular dynamics (MD) simulations (GROMACS):

- Target Selection : Prioritize serotonin transporter (SERT) S1/S2 sites based on citalopram analogue studies .

- Docking Protocol : Grid box centered on S1 site (20 ų), exhaustiveness = 32.

- MD Validation : Run 100 ns simulations in explicit solvent (TIP3P water, NaCl 0.15 M) to assess binding pose stability.

Validate predictions with SPR (surface plasmon resonance) to measure real-time KD values .

Q. Q5. How can regioselective functionalization of the benzofuran core be achieved?

Methodological Answer: Leverage directing groups and transition-metal catalysts:

- Electrophilic Aromatic Substitution : Use Br₂/FeBr₃ at -15°C to brominate the 6-position selectively (yield >75%).

- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ (2 mol%) and arylboronic acids (K₂CO₃, DMF/H₂O 3:1, 80°C) for 4-fluorophenyl derivatization .

Monitor regiochemistry via NOESY NMR to confirm substitution patterns .

Data Analysis & Interpretation

Q. Q6. What analytical techniques are optimal for characterizing photodegradation byproducts?

Methodological Answer: Use tandem mass spectrometry (LC-QTOF-MS) with in-source CID fragmentation:

Q. Q7. How to resolve discrepancies in reported LogP values for hydrophobic derivatives?

Methodological Answer: Standardize measurement protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.